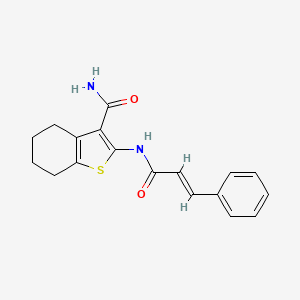![molecular formula C16H21N3O4 B5596791 1-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596791.png)
1-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.15320616 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rational Design and Synthesis
The synthesis of benzimidazole derivatives, including structures similar to the specified compound, has been a focal point of research due to their potential biological activities. For instance, compounds have been prepared via regioselective reactions, demonstrating significant vasodilation properties using isolated thoracic aortic rings of rats, highlighting their potential in vascular-related disorders (Nofal et al., 2013).
Structural and Computational Studies
Further research includes detailed structural and spectroscopic studies on novel benzimidazole derivatives, providing insights into their molecular structures through X-ray diffraction and DFT studies. These studies not only confirm the structural integrity of the compounds but also explore their electronic properties and potential reactivity, which could be pivotal for designing drugs with optimized efficacy and reduced toxicity (Almansour et al., 2016).
Antimicrobial and Cytotoxic Activities
Several benzimidazole derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies have led to the identification of compounds with promising antimicrobial properties, offering potential pathways for the development of new antibacterial and antifungal agents. The cytotoxic effects of these compounds against human cancer cell lines have also been explored, identifying some derivatives with significant inhibitory effects on cancer cell proliferation (Paul et al., 2015).
Antioxidant Properties
The exploration of the antioxidant properties of benzimidazole derivatives indicates their potential in combating oxidative stress-related diseases. Studies have shown that certain derivatives can inhibit lipid peroxidation, a key mechanism in cellular damage and aging, suggesting their role in developing antioxidant therapies (Kuş et al., 2004).
Novel Synthetic Approaches
Innovative synthetic methodologies for benzimidazole derivatives have been developed, including microwave-assisted synthesis and reactions in ionic liquids. These approaches offer more efficient, environmentally friendly, and cost-effective routes for producing these compounds, potentially facilitating their large-scale production and application in various fields (Chanda et al., 2012).
Properties
IUPAC Name |
3-[3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-10-12-9-18(7-8-23-11-12)15(21)5-6-19-14-4-2-1-3-13(14)17-16(19)22/h1-4,12,20H,5-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIAFQPFVUFKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CCN2C3=CC=CC=C3NC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5596727.png)
![N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596729.png)
![4-(4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596733.png)
![rel-(4aS,7aS)-6-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5596736.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5596751.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5596762.png)
![(1S*,5R*)-6-benzyl-3-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5596765.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5596770.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5596771.png)

![5-cyclobutyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5596776.png)
![5-methyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5596783.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5596789.png)
